molecular formula C18H18N2O2S B2628885 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide CAS No. 1101189-21-2

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide

Cat. No. B2628885
CAS RN: 1101189-21-2
M. Wt: 326.41
InChI Key: BELULLOWJHVIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, such as 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide, has been a topic of interest in medicinal and organic chemistry . Indoleamide analogues have been rationally designed and synthesized for various studies .


Molecular Structure Analysis

The molecular structure of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is characterized by the presence of an indole skeleton, which is a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives have been synthesized using diverse methods . In one study, several indoleamide analogues were designed, synthesized, and evaluated for their antitubercular and antitumor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide are characterized by its molecular formula (C18H18N2O2S) and molecular weight (326.41).

Scientific Research Applications

Indole and Indolinone Chemistry

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide falls under the broad category of indole and indolinone compounds, both of which have been extensively studied due to their significance in organic synthesis and potential therapeutic applications.

  • Indole Synthesis Techniques

    • Indole and its derivatives are of immense interest in organic synthesis, with various strategies developed for their preparation. The indole structure is fundamental in numerous natural products and pharmaceuticals, and the methodologies for synthesizing indoles reflect this importance. The review provides a comprehensive classification of indole synthesis methods, highlighting their relevance and application in various domains, including potentially the synthesis of compounds like 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide (Taber & Tirunahari, 2011).
  • Functional Applications of Indolinones

    • Indolinones, such as 2-Indolinone, serve as versatile scaffolds for the development of therapeutic agents. These compounds have been extensively explored for their anticancer properties, with numerous derivatives synthesized to target various molecular pathways. The review discusses the prominence of 2-Indolinone in cancer therapy research and its potential as a small building block in the discovery of new drug leads (Leoni et al., 2016).

Biochemical and Pharmacological Aspects

While direct studies on 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide are not highlighted, the research on related compounds and functional groups provides insights into the biochemical and pharmacological potentials of such compounds.

  • Functional Chemical Groups and CNS Activity
    • Functional chemical groups in heterocycles play a pivotal role in the central nervous system (CNS) activities. The review by Saganuwan discusses how certain functional groups can act as lead molecules for synthesizing compounds with potential CNS activity, which could be relevant for understanding the biochemical interactions and therapeutic potentials of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide (Saganuwan, 2017).

Future Directions

The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of compounds like 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide . Future research may focus on the design, synthesis, and evaluation of similar compounds for their potential antitubercular and antitumor activities .

properties

IUPAC Name

1-(2-benzylsulfanylacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c19-18(22)16-10-14-8-4-5-9-15(14)20(16)17(21)12-23-11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELULLOWJHVIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzylthio)acetyl)indoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.